1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea
CAS No.: 941879-01-2
Cat. No.: VC5765527
Molecular Formula: C17H17N3O
Molecular Weight: 279.343
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941879-01-2 |
|---|---|
| Molecular Formula | C17H17N3O |
| Molecular Weight | 279.343 |
| IUPAC Name | 1-(1H-indol-3-yl)-3-[(4-methylphenyl)methyl]urea |
| Standard InChI | InChI=1S/C17H17N3O/c1-12-6-8-13(9-7-12)10-19-17(21)20-16-11-18-15-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3,(H2,19,20,21) |
| Standard InChI Key | QMUKFSMOEHNQNQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)NC2=CNC3=CC=CC=C32 |
Introduction
Structural and Molecular Characteristics
IUPAC Name and Molecular Formula
The systematic name of the compound, 1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea, reflects its molecular architecture:
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Indole moiety: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, with the urea group attached at the 3-position.
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4-Methylbenzyl group: A benzyl derivative substituted with a methyl group at the para position of the aromatic ring.
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Urea linker: A carbonyl group bridging two amine functionalities.
The molecular formula is C17H17N3O, with a molecular weight of 279.34 g/mol .
Spectral Properties
While experimental spectral data for this specific compound are not publicly available, analogs such as 1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea (CAS 941968-76-9) provide a reference framework :
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1H NMR: Peaks corresponding to aromatic protons (δ 7.0–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and urea NH protons (δ 6.3–8.7 ppm).
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13C NMR: Signals for carbonyl carbons (δ 153–156 ppm), aromatic carbons (δ 115–135 ppm), and aliphatic methyl groups (δ 20–30 ppm).
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-(1H-indol-3-yl)-3-(4-methylbenzyl)urea typically follows one of two pathways:
Carbodiimide-Mediated Coupling
This method involves reacting indole-3-carboxylic acid with 4-methylbenzylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). The reaction proceeds in anhydrous solvents like dichloromethane or dimethylformamide under reflux:
Key conditions:
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Temperature: 25–40°C.
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Catalysts: 4-dimethylaminopyridine (DMAP) to enhance reactivity.
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Yield: 60–75% after purification via silica gel chromatography.
Isocyanate-Amine Reaction
An alternative approach involves the reaction of indol-3-amine with 4-methylbenzyl isocyanate in tetrahydrofuran (THF) or ethyl acetate:
Advantages:
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 279.34 g/mol |
| Melting Point | 180–185°C (predicted) |
| Solubility | Soluble in DMSO, DMF; sparingly in ethanol |
| LogP | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Thermal Stability: The compound decomposes above 250°C, as determined by thermogravimetric analysis (TGA) of analogs .
Biological Activity and Mechanisms
Anticancer Activity
Indole-urea hybrids have shown promise in targeting cancer cell proliferation. 1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea inhibits the growth of MCF-7 breast cancer cells (IC50 = 12 µM) by inducing apoptosis via caspase-3 activation . The target compound may share this mechanism, with the unsubstituted indole nitrogen enhancing hydrogen-bonding interactions with cellular targets.
Comparative Analysis with Analogous Compounds
Key Trends:
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Substituent effects: Alkyl groups on the indole nitrogen improve lipid solubility but may reduce target specificity.
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Electron-donating groups (e.g., methoxy) enhance antimicrobial activity by increasing electron density on the urea carbonyl.
Industrial and Research Applications
Pharmaceutical Development
The compound’s dual functionality (indole + urea) positions it as a candidate for:
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Kinase inhibitors: Potential targeting of EGFR or VEGFR pathways.
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Antimicrobial agents: Optimization for multidrug-resistant pathogens.
Material Science
Urea derivatives are explored as:
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Supramolecular scaffolds: Self-assembly into nanostructures via hydrogen bonding.
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Polymer modifiers: Enhancing thermal stability in polyurethanes.
Challenges and Future Directions
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Synthetic Scalability: Current methods rely on batch processes; continuous-flow systems could improve yield and purity.
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Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., A549, HeLa) and Gram-negative pathogens.
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Computational Modeling: Molecular docking studies to identify protein targets (e.g., tubulin, topoisomerase II).
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